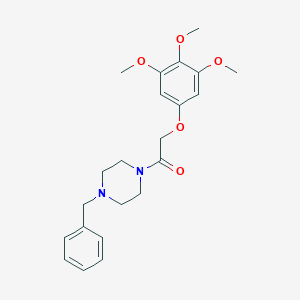![molecular formula C24H28N2O B232171 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Aripiprazole, which is used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is a complex molecule that has a unique mechanism of action, which makes it different from other antipsychotic drugs.
Mecanismo De Acción
Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs, which either act as full agonists or antagonists at these receptors.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have several biochemical and physiological effects in the brain. It increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Aripiprazole also modulates the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aripiprazole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also commercially available, which makes it easy to obtain for research purposes. However, there are also some limitations to the use of Aripiprazole in lab experiments. It has a complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that can be administered more easily and have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of Aripiprazole in the treatment of other psychiatric disorders, such as anxiety disorders and autism spectrum disorder. Finally, there is a need for further research into the mechanism of action of Aripiprazole, which may lead to the development of new drugs with similar or improved therapeutic properties.
Métodos De Síntesis
The synthesis of Aripiprazole involves a multi-step process that starts with the reaction of 4,4-difluorobenzhydryl chloride with 1,3-diaminopropane to form 4,4-difluoro-N-{1-[2-(4-methylpiperazin-1-yl)ethyl]-4-piperidinylidene}benzenepropanamide. This intermediate is then reacted with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine to form 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide, which is Aripiprazole.
Aplicaciones Científicas De Investigación
Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is also being studied for its potential use in the treatment of autism spectrum disorder, obsessive-compulsive disorder, and anxiety disorders.
Propiedades
Fórmula molecular |
C24H28N2O |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O/c25-24(27)20-9-5-15-26(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H2,25,27) |
Clave InChI |
BNJRGBGMOJJNOQ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
SMILES canónico |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
